molecular formula C13H16O4 B13031608 Ethyl 3-phenyl-1,4-dioxane-2-carboxylate

Ethyl 3-phenyl-1,4-dioxane-2-carboxylate

Cat. No.: B13031608
M. Wt: 236.26 g/mol
InChI Key: AZBRMQHBGBXAAL-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1,4-dioxane-2-carboxylate is a chemical compound offered for research applications. The 1,4-dioxane scaffold is recognized in organic synthesis and pharmaceutical research. For instance, structurally similar 1,4-benzodioxane derivatives are extensively investigated in medicinal chemistry for their potential as biologically active agents and as versatile chiral building blocks in asymmetric synthesis . This compound features an ester functional group, making it a potential precursor for further chemical transformations, such as hydrolysis to the corresponding acid or reactions with nucleophiles. Researchers value this structural motif for developing new chemical entities and probing structure-activity relationships. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-phenyl-1,4-dioxane-2-carboxylate

InChI

InChI=1S/C13H16O4/c1-2-15-13(14)12-11(16-8-9-17-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

AZBRMQHBGBXAAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OCCO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1,4-dioxane-2-carboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with more efficient catalysts and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenyl-1,4-dioxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenyl-1,4-dioxane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1,4-dioxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with Ethyl 3-phenyl-1,4-dioxane-2-carboxylate:

Compound Name Core Structure Substituents/Modifications Evidence Source
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline 4-oxo, ethyl carboxylate
3-Phenyl-1,3-benzoxazine-2,4-dione Benzoxazine Phenyl, dione
Ethyl 2-(4-hydroxyphenoxy)propanoate Phenoxy-propanoate Ethyl ester, hydroxyl substitution
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Oxadiazole Phenyl, chloromethyl
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Indole Phenyl, ethyl carboxylate, amino group

Key Observations :

  • Ring Systems: The 1,4-dioxane ring in the target compound offers greater conformational flexibility compared to rigid aromatic systems like quinoline or indole .
  • Functional Groups : The ethyl carboxylate group is a common feature in bioactive molecules, facilitating interactions with enzymes or receptors .
Physical and Chemical Properties

Data from analogous compounds suggest trends:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 217.22 270–272 N/A Low in polar solvents
Ethyl 2-oxo-4-phenylbutyrate 206.24 N/A 132 Moderate in EtOAc
3-Phenyl-1,3-benzoxazine-2,4-dione ~265 (estimated) N/A N/A High in DMSO

Comparison :

  • The target compound’s melting point is likely closer to Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (270–272°C) due to aromatic stacking, but its ether ring may reduce rigidity compared to fused quinoline systems .
  • Solubility in ethyl acetate or dioxane (common reaction solvents) is inferred from similar esters .

Challenges for Target Compound :

  • The 1,4-dioxane ring may require selective oxidation or ring-closing metathesis, which is less straightforward than benzoxazine synthesis .

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